molecular formula C10H14AsFO B14564801 Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane CAS No. 61580-48-1

Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane

Cat. No.: B14564801
CAS No.: 61580-48-1
M. Wt: 244.14 g/mol
InChI Key: IKKDSABERMXDMS-UHFFFAOYSA-N
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Description

Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a fluorophenyl group attached to an oxo-lambda~5~-arsane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane typically involves the reaction of diethylarsine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the oxo-lambda~5~-arsane to lower oxidation state arsenic species.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce diethylarsine derivatives.

Scientific Research Applications

Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane: Similar structure but contains a sulfur atom instead of an oxygen atom.

    Diethyl(4-fluorophenyl)oxo-lambda~5~-phosphane: Contains a phosphorus atom instead of arsenic.

Uniqueness

Diethyl(4-fluorophenyl)oxo-lambda~5~-arsane is unique due to its specific combination of a fluorophenyl group and an oxo-lambda~5~-arsane core

Properties

CAS No.

61580-48-1

Molecular Formula

C10H14AsFO

Molecular Weight

244.14 g/mol

IUPAC Name

1-diethylarsoryl-4-fluorobenzene

InChI

InChI=1S/C10H14AsFO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

IKKDSABERMXDMS-UHFFFAOYSA-N

Canonical SMILES

CC[As](=O)(CC)C1=CC=C(C=C1)F

Origin of Product

United States

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